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Compound Name: Antifungal agent 89

Cat. No.: B12384274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies concerning

the novel antifungal agent 089. This compound has garnered significant interest due to its

unique mechanism of action, which involves the targeting of Swe1, a protein kinase that

regulates the G2/M transition of the fungal cell cycle.[1][2] This represents a departure from the

mechanisms of currently available antifungal drugs, highlighting its potential for the

development of new therapeutic strategies against fungal infections.[1][2]

Introduction to Antifungal Agent 089
Antifungal agent 089, chemically identified as (7R)-3-benzhydryl-2-oxo-5-phenyl-6,8-dioxa-3-

aza-bicycle[3.2.1]octane-7-carboxyl-ethylamide, is a small bi-cyclic molecule.[1] It has

demonstrated significant antifungal activity, notably against Cryptococcus neoformans, with a

minimum inhibitory concentration ranging from 0.8 to 52.17 μM.[3] The primary mechanism of

action of compound 089 is the arrest of fungal cells in the G2 phase of the cell cycle by

targeting the Swe1 protein.[1][2] This targeted disruption of the cell cycle presents a promising

avenue for antifungal drug development.

Table 1: Chemical Properties of Antifungal Agent 089
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Property Value

Chemical Formula C12H17N3O4S

IUPAC Name
(7R)-3-benzhydryl-2-oxo-5-phenyl-6,8-dioxa-3-

aza-bicycle[3.2.1]octane-7-carboxyl-ethylamide

Target Swe1 protein kinase

Mechanism of Action Arrests fungal cell cycle in G2 phase

Reported Activity
Effective against Cryptococcus neoformans

(MIC: 0.8-52.17 μM)[3]

The Molecular Target: Swe1 Protein Kinase
The target of antifungal agent 089 is the Swe1 protein kinase. In fungi, Swe1 is a key regulator

of the cell cycle, specifically at the G2/M transition.[1][2] It functions by inhibiting the cyclin-

dependent kinase Cdc28p through phosphorylation, thereby preventing premature entry into

mitosis.[4] As of the latest available data, there is no experimentally determined crystal

structure of the Saccharomyces cerevisiae or Candida albicans Swe1 protein in the Protein

Data Bank (PDB). However, a high-quality predicted structure of Saccharomyces cerevisiae

Swe1 is available from AlphaFold, which can be utilized for in silico molecular docking studies.

[5]

Proposed Molecular Docking Protocol
The following section outlines a detailed experimental protocol for conducting molecular

docking studies of antifungal agent 089 with its target protein, Swe1. This protocol is based on

established methodologies in the field of computational drug design.

Software and Tools
A variety of software packages are suitable for performing molecular docking studies.

Commonly used programs include AutoDock, Glide (Schrödinger), and GOLD. For the purpose

of this guide, we will outline a general workflow applicable to most standard docking software.

Protein Preparation
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Obtain Protein Structure: The predicted 3D structure of Saccharomyces cerevisiae Swe1

protein will be downloaded from the AlphaFold Protein Structure Database.[5]

Pre-processing: The protein structure will be prepared by removing water molecules, adding

hydrogen atoms, and assigning correct protonation states to the amino acid residues at a

physiological pH.

Active Site Identification: The binding site of Swe1 will be predicted using computational tools

or inferred from the literature on homologous proteins. This defined region will be used to

generate the grid box for the docking calculations.

Ligand Preparation
Obtain Ligand Structure: The 2D structure of antifungal agent 089 will be sketched using a

chemical drawing tool like ChemDraw and converted to a 3D structure.

Energy Minimization: The 3D structure of the ligand will be subjected to energy minimization

using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

Charge Assignment: Appropriate partial charges will be assigned to the atoms of the ligand.

Molecular Docking Simulation
Grid Generation: A grid box will be generated around the predicted active site of the Swe1

protein. The size of the grid box should be sufficient to accommodate the ligand and allow for

rotational and translational sampling.

Docking Algorithm: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in

AutoDock) will be employed to explore the conformational space of the ligand within the

defined active site of the protein.

Scoring Function: The binding poses of the ligand will be evaluated and ranked using a

scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analysis of Results: The top-ranked binding poses will be visualized and analyzed to

understand the key molecular interactions, such as hydrogen bonds, hydrophobic

interactions, and van der Waals forces, between antifungal agent 089 and the Swe1 protein.
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Data Presentation
As no specific quantitative data from molecular docking studies of antifungal agent 089 have

been published, the following table is a template for presenting the results of the proposed

study.

Table 2: Predicted Binding Affinities and Interactions of Antifungal Agent 089 with Swe1

Binding Pose
Predicted Binding
Affinity (kcal/mol)

Key Interacting
Residues

Type of Interaction

1 Value e.g., TYR123, LEU45
e.g., Hydrogen Bond,

Hydrophobic

2 Value e.g., PHE67, ILE89
e.g., Pi-Pi Stacking,

van der Waals

3 Value e.g., ASP101, LYS112
e.g., Salt Bridge,

Hydrogen Bond

Visualizations
The following diagrams illustrate the proposed workflow and the logical relationships within this

research project.
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Proposed workflow for molecular docking of Antifungal Agent 089.
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Logical relationship of the research components.

Conclusion
The molecular docking studies of antifungal agent 089 represent a crucial step in

understanding its novel mechanism of action and in the rational design of more potent

derivatives. By targeting the Swe1 protein, compound 089 opens up new possibilities for

combating fungal infections, particularly those resistant to existing therapies. The detailed

protocol provided in this guide serves as a roadmap for researchers to investigate the

molecular interactions between this promising antifungal agent and its target, thereby

accelerating the development of a new class of antifungal drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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